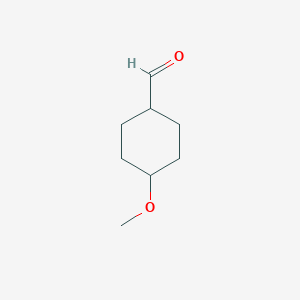
4-Methoxycyclohexane-1-carbaldehyde
Descripción general
Descripción
4-Methoxycyclohexane-1-carbaldehyde is a chemical compound of interest in organic chemistry due to its potential as a building block in the synthesis of complex molecules. Its structural features allow for diverse chemical reactions and analyses, contributing to the understanding of its properties and applications in various fields.
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methoxycyclohexane-1-carbaldehyde involves multi-step chemical processes. Suzuki et al. (2004) described an efficient one-pot synthesis from β-carboline-1-carbaldehyde to a canthin-6-one skeleton, demonstrating the compound's utility in complex organic synthesis (Suzuki et al., 2004). Anwar et al. (2014) developed an organocatalytic domino reaction for synthesizing functionalized spirocyclohexane carbaldehydes, showcasing the versatility of reactions involving cyclohexane derivatives (Anwar et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohexane-1-carbaldehyde facilitates various chemical transformations due to its cyclohexane core and functional groups. The structure allows for analyses such as regioselective photochemical cycloadditions (Tietz et al., 1983) and photochemical and acid-catalyzed rearrangements, highlighting its reactivity and versatility in synthetic chemistry (Tietz et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxycyclohexane-1-carbaldehyde derivatives showcase a range of reactivities, such as nucleophilic substitution reactions leading to trisubstituted indole derivatives (Yamada et al., 2009) and cyclocondensation reactions yielding various heterocyclic compounds (Dyachenko, 2005). These studies provide insights into the compound's chemical behavior and potential for creating complex molecular architectures (Yamada et al., 2009).
Aplicaciones Científicas De Investigación
Summary of the Application
4-Methoxycyclohexane-1-carbaldehyde is used in the hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica .
Methods of Application or Experimental Procedures
The hydrogenation and competitive hydrogenation of anisole, phenol, and 4-methoxyphenol was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .
Results or Outcomes
The hydrogenation of 4-methoxyphenol was selective to 4-methoxycyclohexanone with no alcohol formation, while the hydrogenolysis products revealed that the catalyst was more active for demethoxylation than dehydroxylation .
2. Use in the Production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine
Summary of the Application
4-Methoxycyclohexane-1-carbaldehyde can be converted into industrially relevant compounds like 1,4-cyclohexanediol (14CHDO) and 1,4-cyclohexanediamine (14CHDA) .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of this application are the production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine, which are valuable compounds used as monomers to produce polycarbonates, polyethers, and polyesters .
Safety And Hazards
The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-methoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWGQDHNJVXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexane-1-carbaldehyde | |
CAS RN |
120552-57-0 | |
| Record name | 4-methoxycyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

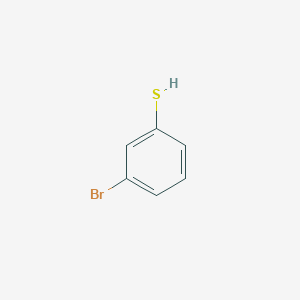
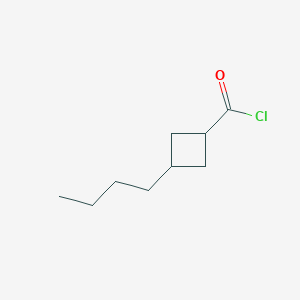

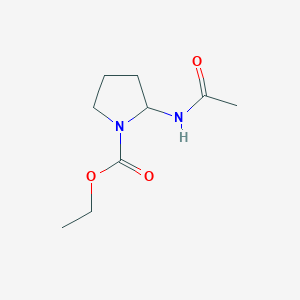
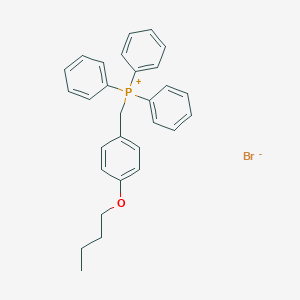
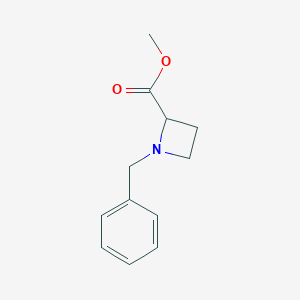
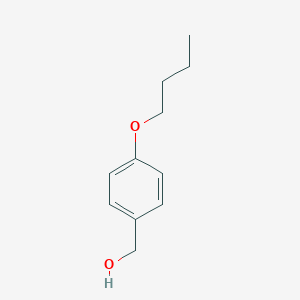
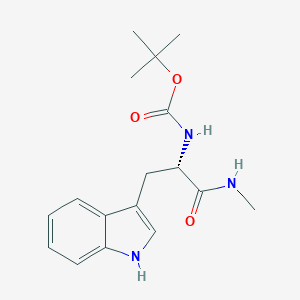
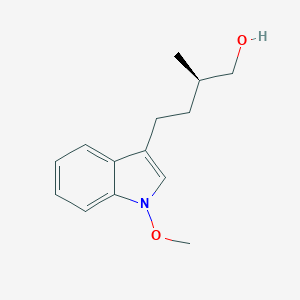
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
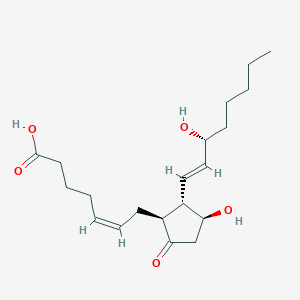
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)